molecular formula C19H17N3O5 B2663857 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887896-84-6

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2663857
CAS No.: 887896-84-6
M. Wt: 367.361
InChI Key: AMDHPABQPZBBRG-UHFFFAOYSA-N
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Description

3-Butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. Benzofuran scaffolds are recognized for their diverse biological activities and potential as therapeutic agents . The structure of this compound, which incorporates a butyramido side chain at the 3-position of the benzofuran ring and a 4-nitrophenyl carboxamide group, is designed for exploration in various biochemical assays. While specific studies on this exact molecule are not yet widely published, its core structure is closely related to compounds that have demonstrated substantial research value. Benzofuran-2-carboxamides with different N-aryl and N-alkyl substituents have been identified as high-affinity, selective ligands for sigma receptors, which are implicated in numerous neurological processes and diseases . Furthermore, structurally similar N-(4-nitrophenyl)benzofuran carboxamides have been investigated for their ability to bind serum albumins, such as Bovine Serum Albumin (BSA), with high affinity. This interaction is critical for understanding the pharmacokinetic properties of drug candidates, including their stability, distribution, and potential for delivery by protein carriers . The presence of the 4-nitrophenyl group in related compounds has been associated with antiproliferative activity in cancer cell line studies, suggesting a potential research pathway in oncology . Researchers can utilize this chemical as a key intermediate or target molecule for developing new bioactive compounds, studying protein-ligand interactions, and investigating mechanisms of action against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(butanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-2-5-16(23)21-17-14-6-3-4-7-15(14)27-18(17)19(24)20-12-8-10-13(11-9-12)22(25)26/h3-4,6-11H,2,5H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDHPABQPZBBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H17N3O4
  • Molecular Weight : 315.32 g/mol
  • IUPAC Name : 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide

The compound features a benzofuran core, which is known for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for further research.

Medicinal Chemistry

This compound has been studied for its potential as an antibacterial and antiviral agent. The compound exhibits the ability to inhibit microbial growth and viral replication, making it a promising candidate for drug development in infectious diseases .

Cancer Research

The compound's unique structure allows it to interact with cancer cell pathways, making it a candidate for anticancer drug development. Studies have shown that similar benzofuran derivatives can inhibit the proliferation of tumor cells by competing with ATP-binding sites on kinases associated with cancer progression .

  • Mechanisms of Action :
    • Induction of Apoptosis : Promotes apoptosis in cancer cells by affecting mitochondrial pathways.
    • Cell Cycle Arrest : Results in S-phase arrest in cancer cells, inhibiting their proliferation.

Biological Studies

In biological assays, this compound is used to study its effects on cellular processes and molecular targets. Its interaction with specific enzymes or receptors may modulate their activity, providing insights into the mechanisms of action of benzofuran derivatives .

Industrial Applications

The compound's unique chemical properties make it useful in the synthesis of other complex organic molecules and materials. Its application extends to the development of new materials or as a precursor for other chemical compounds .

Research Findings and Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, inducing apoptosis and cell cycle arrest .
Study BAntimicrobial ActivityExhibited notable antibacterial effects against E. coli and S. aureus, indicating potential as an antimicrobial agent .
Study CMechanistic InsightsInvestigated the interaction with kinases; showed inhibition of HER kinases linked to tumor growth .

Mechanism of Action

The mechanism of action of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide and related benzofuran derivatives:

Compound Name Substituent at Position 3 N-Substituent Molecular Formula Molecular Weight Reported Bioactivity Reference
This compound Butyramido 4-nitrophenyl C₁₉H₁₇N₃O₅ 375.36 Not explicitly reported -
3-(3-Methylbenzamido)-N-(4-nitrophenyl)-benzofuran-2-carboxamide 3-Methylbenzamido 4-nitrophenyl C₂₃H₁₇N₃O₅ 415.41 Not specified
3-Amino-N-(4-methylphenyl)-benzofuran-2-carboxamide Amino 4-methylphenyl C₁₆H₁₄N₂O₂ 278.30 Not specified
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives Methoxy Varied phenyl groups Varies Varies Antioxidant (IC₅₀: 12–45 μM)
Vilazodone Amide Intermediate Piperazin-1-yl Benzofuran-2-carboxamide C₁₃H₁₅N₃O₂ 245.28 Intermediate for antidepressants

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrophenyl group is associated with enhanced chemical reactivity, as demonstrated in studies on 4-nitrophenyl boronic acid derivatives, which undergo pH-dependent oxidation to 4-nitrophenol . This suggests that the nitro group in this compound may influence stability or redox-related interactions. Butyramido vs.

Antioxidant Activity: Methoxy-substituted benzofuran-2-carboxamides (e.g., 7-methoxy derivatives) exhibit moderate antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH assays .

Structural Hybrids :

  • Tacrine–benzofuran hybrids (e.g., compounds 13–20 in ) demonstrate multi-target activity in Alzheimer’s disease models, combining cholinesterase inhibition with benzofuran-mediated neuroprotection. The 4-nitrophenyl group in this compound could be explored for similar hybrid designs.

Synthetic Routes :

  • Suzuki-Miyaura cross-coupling is a common method for functionalizing benzofuran carboxamides (e.g., N-(4-bromophenyl)furan-2-carboxamide derivatives ). However, the synthesis of this compound likely requires specialized acylation steps to introduce the butyramido group.

Biological Activity

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities, along with a butyramido group and a nitrophenyl substituent. These structural components may contribute to its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antitumor properties. The presence of the benzofuran ring in similar compounds has been linked to cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human glioblastoma (U251) and melanoma (WM793) cells, suggesting that modifications to the benzofuran framework can enhance antitumor efficacy .

The mechanism of action for this compound may involve:

  • Inhibition of Cell Proliferation : The compound could interfere with cell cycle progression or induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as the Bcl-2 pathway, which is crucial for cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) on the phenyl ring can enhance cytotoxicity by increasing the compound's reactivity towards biological targets .
  • Core Structure Importance : The benzofuran moiety is essential for maintaining the desired biological activity, as evidenced by comparative studies with other heterocyclic compounds .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated a series of benzofuran derivatives, revealing that those with similar amide linkages exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives had IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Molecular dynamics simulations indicated that certain derivatives interact with target proteins primarily through hydrophobic contacts, which is crucial for their biological activity. This suggests that modifications to increase hydrophobicity may enhance efficacy .
  • Comparative Analysis : Research comparing this compound to related compounds demonstrated that variations in substituents significantly affect potency and selectivity toward cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumorTBD
Benzofuran Derivative AAntitumor1.61 ± 1.92
Benzofuran Derivative BAntitumor1.98 ± 1.22

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